molecular formula C14H12F3N3O2S B14944828 2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide

2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B14944828
M. Wt: 343.33 g/mol
InChI Key: FBGJBENPCOZLEN-UHFFFAOYSA-N
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Description

2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of trifluoromethyl groups, a morpholine ring, and a thiazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,3,5-trifluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with morpholine to yield the benzamide.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a halogenated precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions may target the benzamide or thiazole rings.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl groups can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-trifluoro-4-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a piperidine ring instead of morpholine.

    2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-oxazol-2-yl)benzamide: Similar structure but with an oxazole ring instead of thiazole.

Uniqueness

The presence of both trifluoromethyl groups and a morpholine ring in 2,3,5-trifluoro-4-(morpholin-4-yl)-N-(1,3-thiazol-2-yl)benzamide may confer unique properties such as enhanced lipophilicity and specific binding interactions with biological targets.

Properties

Molecular Formula

C14H12F3N3O2S

Molecular Weight

343.33 g/mol

IUPAC Name

2,3,5-trifluoro-4-morpholin-4-yl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H12F3N3O2S/c15-9-7-8(13(21)19-14-18-1-6-23-14)10(16)11(17)12(9)20-2-4-22-5-3-20/h1,6-7H,2-5H2,(H,18,19,21)

InChI Key

FBGJBENPCOZLEN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)NC3=NC=CS3)F

Origin of Product

United States

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